![molecular formula C19H14N2O6 B14237289 2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro- CAS No. 400842-06-0](/img/structure/B14237289.png)
2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- is a complex organic compound known for its unique structural properties and reactivity This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected benzopyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 8,8’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-diamino- derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a photochromic agent, which can change color upon exposure to light, making it useful in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its spiropyran and merocyanine forms. This photochromic behavior is exploited in various applications, including optical data storage and molecular switches. The nitro groups play a crucial role in stabilizing the different isomeric forms and enhancing the compound’s photoresponsiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- stands out due to its dual nitro substitutions, which significantly impact its chemical behavior and potential applications. The presence of these groups enhances its photochromic properties and makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
400842-06-0 |
|---|---|
Molekularformel |
C19H14N2O6 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3,3'-dimethyl-8,8'-dinitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C19H14N2O6/c1-11-9-13-5-3-7-15(20(22)23)17(13)26-19(11)12(2)10-14-6-4-8-16(21(24)25)18(14)27-19/h3-10H,1-2H3 |
InChI-Schlüssel |
RIWGCIKSRUIHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC13C(=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


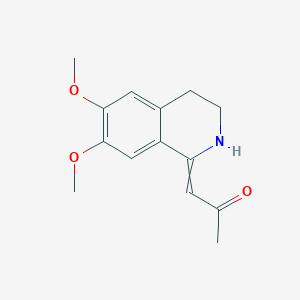
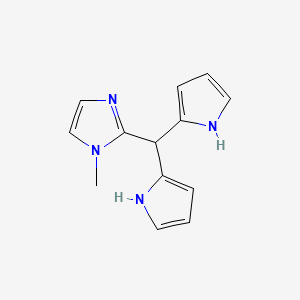
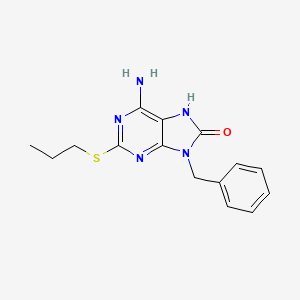
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
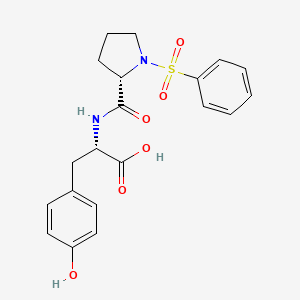

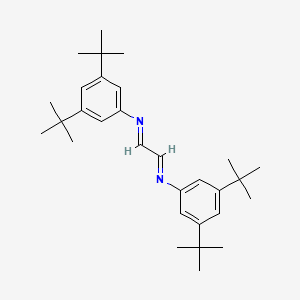
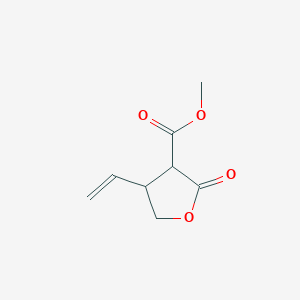
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
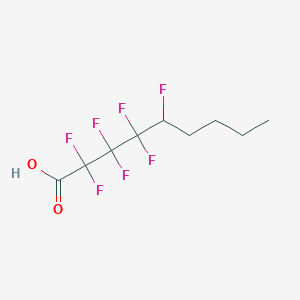

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
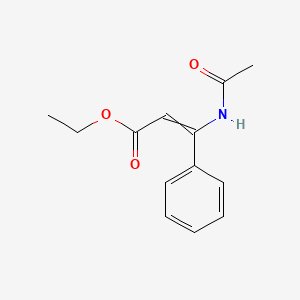
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
